

In-Depth Technical Guide to the Physical Properties of Medium-Chain Cereclor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of medium-chain **Cereclor**, a commercial chlorinated paraffin. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this substance for laboratory and development applications. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physical Properties of Medium-Chain Cereclor

Medium-chain **Cereclors** are chlorinated paraffins with a carbon chain length typically in the C14-C17 range.^{[1][2][3][4]} The degree of chlorination is a key determinant of their physical properties, with chlorine content generally ranging from 40-70% by weight.^{[5][6][7][8]} As the chlorine content increases, properties such as viscosity and density also tend to increase.^[5]

This guide focuses on representative medium-chain **Cereclor** grades to provide a clear understanding of their physical characteristics. The following tables summarize the key physical properties of various medium-chain **Cereclor** products, with a focus on **Cereclor S52**, a widely used grade.

Quantitative Data Summary

The physical properties of several medium-chain **Cereclor** grades are detailed below. These values are typical and may vary slightly between batches.

Table 1: Physical Properties of **Cereclor** S52

Property	Typical Value	Unit
Chlorine Content	51.7	% w/w
Viscosity at 100°F (37.8°C)	1441	SUS
Viscosity at 210°F (98.9°C)	69	SUS
Viscosity at 25°C	10-20	Poise
Density at 25°C	1.26	g/mL
Pour Point	15.5	°F
Color	175	Hazen Units

Data sourced from [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#)

Table 2: General Physical Properties of Medium-Chain Chlorinated Paraffins (C14-C17)

Property	Range	Unit
Chlorine Content	40 - 63	% w/w
Appearance	Clear mobile liquid	-
Odor	Slight	-
Boiling Point	>200 (decomposes)	°C
Flash Point	None	°C
Vapor Pressure	Practically non-volatile	mm Hg
Water Solubility	Insoluble	-
Solvent Solubility	Soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones	-

Data sourced from [\[2\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

[\[10\]](#)

Experimental Protocols for Property Determination

The accurate determination of the physical properties of medium-chain **Cereclor** relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Viscosity Measurement

Methodology: The kinematic viscosity of medium-chain **Cereclor** is typically determined using a calibrated glass capillary viscometer according to ASTM D445.

- Apparatus: Calibrated glass capillary viscometer (e.g., Oswald-type, suspended-level type), temperature-controlled bath, thermometer, stopwatch.
- Procedure:
 - The viscometer is charged with the **Cereclor** sample.

- The viscometer is placed in a temperature-controlled bath until the sample reaches the desired temperature (e.g., 25°C, 100°F, or 210°F).
- The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.
- The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
- Data Interpretation: The result is reported in centistokes (cSt) or converted to other units such as Saybolt Universal Seconds (SUS) or Poise.

Density Determination

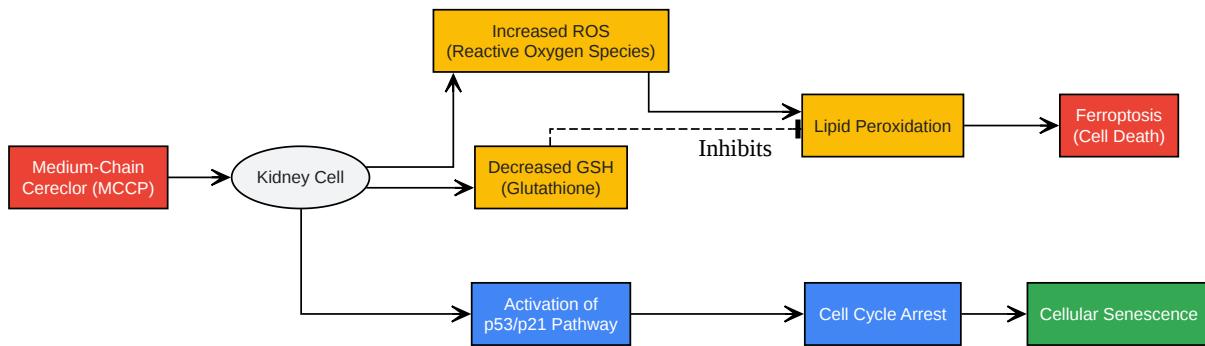
Methodology: The density of medium-chain **Cereclor** can be determined using a digital density meter as described in ASTM D4052 or a Bingham pycnometer following ASTM D1480 for viscous materials.

- Apparatus (ASTM D4052): Digital density meter with an oscillating U-tube, syringe for sample injection.
- Procedure (ASTM D4052):
 - The instrument is calibrated with air and a certified reference standard (e.g., pure water).
 - A small sample of **Cereclor** is injected into the oscillating U-tube.
 - The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.
- Apparatus (ASTM D1480): Bingham-type pycnometer, constant-temperature bath, thermometer, balance.
- Procedure (ASTM D1480):
 - The clean, dry pycnometer is weighed.
 - The pycnometer is filled with the **Cereclor** sample, avoiding air bubbles.

- The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.
- The pycnometer is removed, cleaned, and weighed. The density is calculated from the mass of the sample and the calibrated volume of the pycnometer.

Pour Point Determination

Methodology: The pour point, which is the lowest temperature at which the substance will flow, is determined according to ASTM D97.

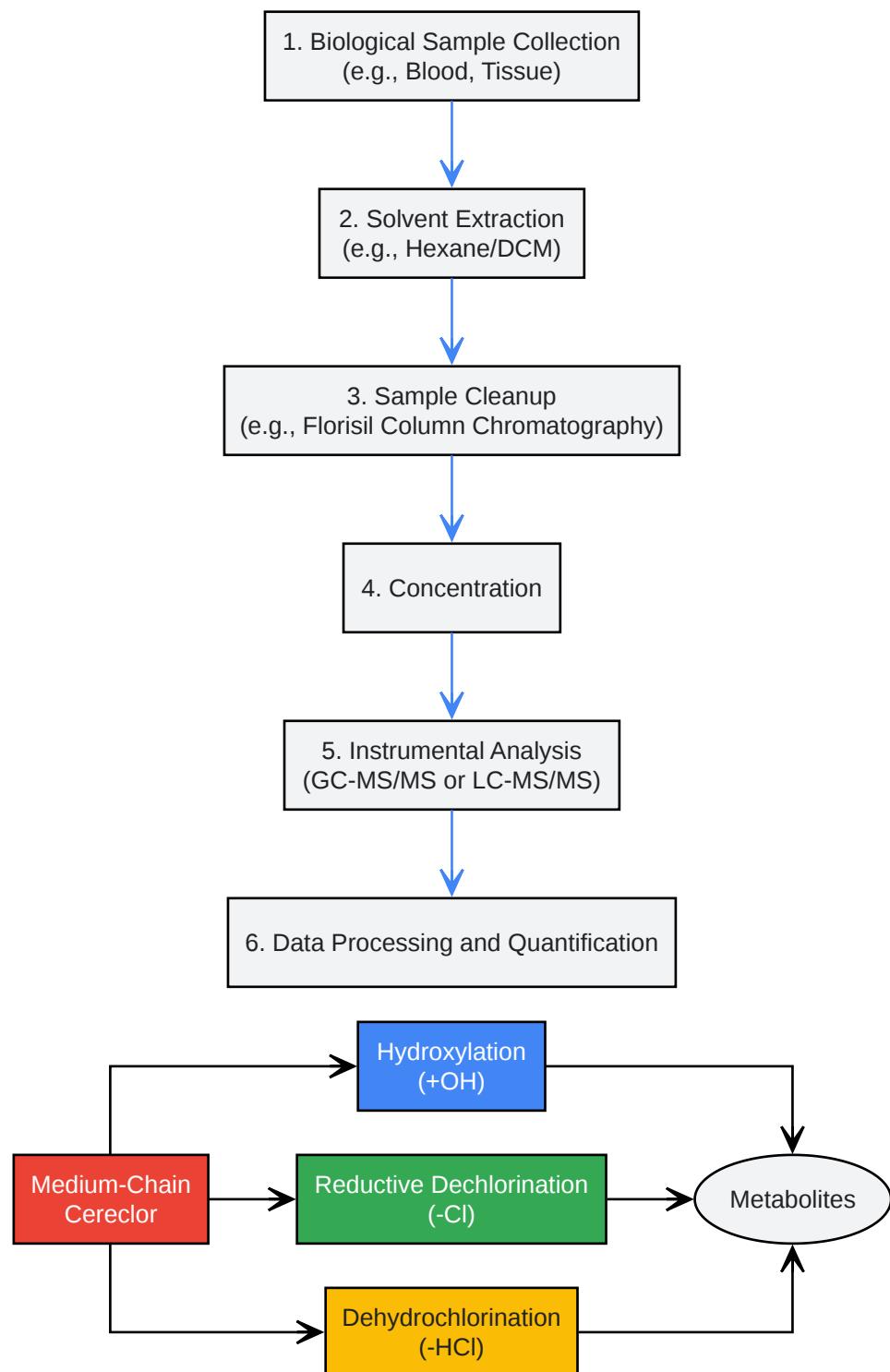

- Apparatus: Test jar, thermometer, cooling bath.
- Procedure:
 - The **Cereclor** sample is poured into a test jar to a specified level.
 - The sample is heated and then cooled at a specified rate in a cooling bath.
 - At every 3°C interval, the jar is removed from the bath and tilted to see if the liquid flows.
 - The pour point is recorded as the lowest temperature at which movement is observed, plus 3°C.

Biological Interactions and Experimental Workflows

Recent research has begun to elucidate the cellular and molecular effects of medium-chain chlorinated paraffins (MCCPs). This section provides diagrams of a key signaling pathway implicated in MCCP-induced toxicity and a typical experimental workflow for their analysis in biological samples.

Signaling Pathway: MCCP-Induced Cellular Senescence and Ferroptosis

Medium-chain chlorinated paraffins have been shown to induce cellular senescence and a form of programmed cell death called ferroptosis in kidney cells. This process involves the generation of reactive oxygen species (ROS), depletion of glutathione (GSH), and lipid peroxidation.



[Click to download full resolution via product page](#)

Caption: MCCP-induced cellular stress pathways leading to ferroptosis and senescence.

Experimental Workflow: Analysis of MCCPs in Biological Samples

The analysis of medium-chain chlorinated paraffins in biological matrices such as blood or tissue is a complex process that requires several steps to isolate and quantify these compounds.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medium-chain chlorinated paraffins (MCCPs) induce renal cell aging and ferroptosis | Aging [aging-us.com]
- 2. Medium-chain chlorinated paraffins (MCCPs) induce renal cell aging and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms of medium-chain chlorinated paraffins toxicity: the effect of cellular lipid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Medium-Chain Cereclor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8269983#physical-properties-of-medium-chain-cereclor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com